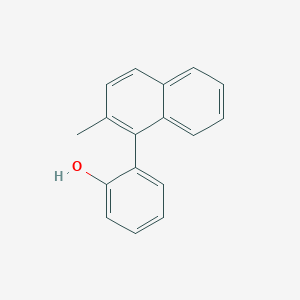
2-(2-Methylnaphthalen-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylnaphthalen-1-yl)phenol is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Intermediates in Chemical Reactions:
The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable for synthesizing more complex organic compounds .
Dyes and Pigments:
Due to its chromophoric properties, this compound can be utilized as a dye carrier in the textile industry. Its ability to form stable complexes with metal ions enhances its utility in dye formulations .
Pharmaceutical Applications
Antioxidant Activity:
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that related compounds showed high free radical scavenging activity, suggesting potential applications as biologically active agents in pharmaceuticals .
Potential Drug Development:
The structural characteristics of this compound make it a candidate for drug development. Preliminary studies suggest that it may have therapeutic effects, particularly in combating oxidative stress-related diseases .
Materials Science
Polymer Additives:
In materials science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites:
The compound can also be used to develop nanocomposites, where it acts as a reinforcing agent. The interaction between the phenolic groups and nanomaterials can improve the overall strength and durability of composite materials .
Case Study 1: Antioxidant Properties
In a controlled laboratory setting, the antioxidant activity of this compound was evaluated using the DPPH assay. The results indicated a concentration-dependent scavenging effect on free radicals, comparable to established antioxidants like ascorbic acid .
Case Study 2: Synthesis of Derivatives
A recent study focused on synthesizing new derivatives of this compound through various alkylation reactions. The synthesized compounds were analyzed for their biological activity, revealing promising results for future drug development .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Effective in nucleophilic substitutions |
| Pharmaceuticals | Potential antioxidant agent | High free radical scavenging activity |
| Materials Science | Polymer additive | Enhances thermal stability |
| Nanocomposites | Reinforcing agent in composites | Improved strength and durability |
Propiedades
Número CAS |
188688-12-2 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(2-methylnaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H14O/c1-12-10-11-13-6-2-3-7-14(13)17(12)15-8-4-5-9-16(15)18/h2-11,18H,1H3 |
Clave InChI |
YRRWSNMTMWIFHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















